
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide, also known as CM-272, is a promising compound that has attracted significant attention in the field of medicinal chemistry. This compound has shown great potential for the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide involves the inhibition of the proteasome, a complex protein structure that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide disrupts the normal cellular processes that are essential for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects:
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. In addition, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been found to inhibit the growth and proliferation of cancer cells, as well as to suppress angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells). These effects are mediated by the inhibition of the proteasome, which leads to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
実験室実験の利点と制限
One of the main advantages of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. In addition, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been shown to possess anti-inflammatory activity, which may have implications for the treatment of inflammatory diseases. However, one of the limitations of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide in vivo, which will provide valuable information on its efficacy and safety in animal models. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide, which will aid in the development of more effective therapies. Finally, the potential of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
合成法
The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to obtain 2-chlorophenyl hydrazine. The next step involves the reaction of 2-chlorophenyl hydrazine with ethyl 2-(4-methoxyphenyl) acetate in the presence of sodium ethoxide to obtain 2-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Finally, the reaction of 2-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole with 4-methoxybenzoyl chloride in the presence of triethylamine yields N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide.
科学的研究の応用
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-12-8-6-11(7-9-12)17(22)19-10-15-20-16(21-24-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOMDNWKVJPASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

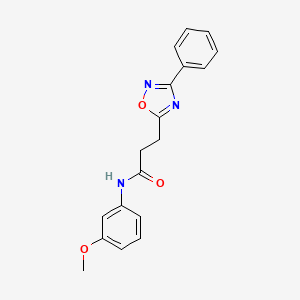
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)
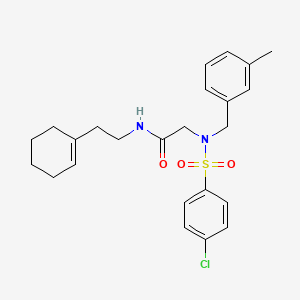
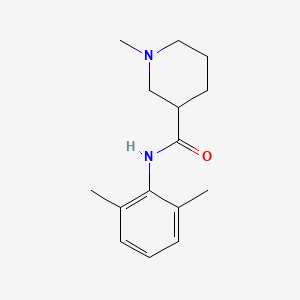
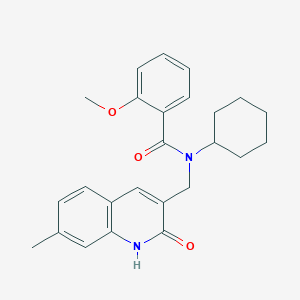
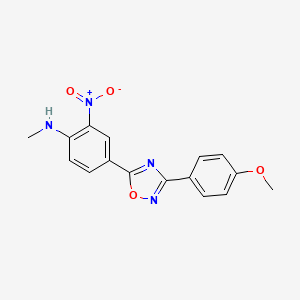
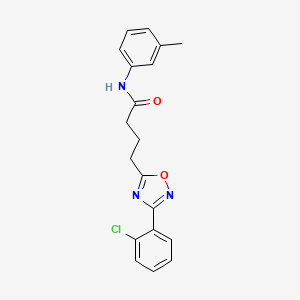
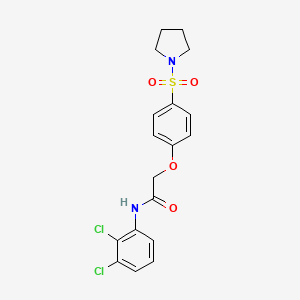
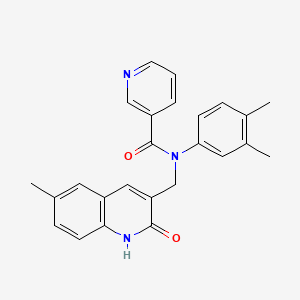

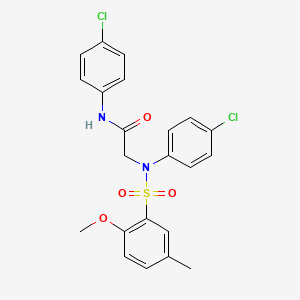

![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7690884.png)
